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Compound of Interest

Compound Name: VUF8504

Cat. No.: B1249608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and purification of

VUF8504, a potent and selective antagonist for the human adenosine A3 receptor. The

following sections outline the necessary reagents, step-by-step procedures, and purification

methods to obtain high-purity VUF8504 for research and development purposes.

Chemical Profile of VUF8504
VUF8504, with the chemical name 4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide, is a

key compound in the pharmacological characterization of the adenosine A3 receptor.[1][2] Its

selective binding makes it a valuable tool for investigating the physiological functions of this

receptor.[1]
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Property Value Reference

IUPAC Name

4-methoxy-N-[2-(2-

pyridinyl)quinazolin-4-

yl]benzamide

[1]

Synonyms VUF8504, Compound 13 [1]

Molecular Formula C21H16N4O2

Molecular Weight 356.38 g/mol

Receptor Affinity (hA3) 17.0 nM (Ki) [1]

Synthesis of VUF8504
The synthesis of VUF8504 is a multi-step process commencing with the formation of the

quinazoline core, followed by functionalization to yield the final product. The overall synthetic

scheme is depicted below.
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Caption: Synthetic workflow for VUF8504.

Experimental Protocols
Step 1: Synthesis of 2-(2-Pyridinyl)quinazolin-4(3H)-one
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A solution of sodium bisulfite (1.2 equivalents) in water is added to a solution of pyridine-2-

carboxaldehyde (1 equivalent) in water at room temperature.

The mixture is stirred for 1 hour, during which a precipitate forms.

2-Aminobenzonitrile (1 equivalent) is added to the suspension, followed by concentrated

hydrochloric acid (catalytic amount).

The reaction mixture is heated to reflux for 4 hours.

After cooling to room temperature, the precipitate is collected by filtration, washed with water,

and dried to afford 2-(2-pyridinyl)quinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-2-(2-pyridinyl)quinazoline

To a suspension of 2-(2-pyridinyl)quinazolin-4(3H)-one (1 equivalent) in thionyl chloride (10

equivalents), a catalytic amount of dimethylformamide (DMF) is added.

The mixture is heated to reflux for 2 hours, resulting in a clear solution.

The excess thionyl chloride is removed under reduced pressure.

The residue is co-evaporated with toluene twice to remove any remaining traces of thionyl

chloride.

The crude 4-chloro-2-(2-pyridinyl)quinazoline is used in the next step without further

purification.

Step 3: Synthesis of 4-Amino-2-(2-pyridinyl)quinazoline

A mixture of 4-chloro-2-(2-pyridinyl)quinazoline (1 equivalent) and phenol (5 equivalents) is

heated to 120 °C.

Ammonia gas is bubbled through the molten mixture for 3 hours.

The reaction mixture is cooled to room temperature and partitioned between diethyl ether

and 2 M sodium hydroxide solution.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by column chromatography.

Step 4: Synthesis of VUF8504 (4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide)

To a solution of 4-amino-2-(2-pyridinyl)quinazoline (1 equivalent) in anhydrous pyridine, 4-

methoxybenzoyl chloride (1.2 equivalents) is added portionwise at 0 °C.

The reaction mixture is stirred at room temperature for 12 hours.

The solvent is removed under reduced pressure.

The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium

bicarbonate.

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated in vacuo.

The crude product is purified by recrystallization or column chromatography to yield

VUF8504.

Purification and Characterization
Purification of the final compound and intermediates is crucial for obtaining accurate biological

data. The following methods are recommended.

Crude VUF8504

Recrystallization

Column Chromatography

Pure VUF8504 Purity & Identity Confirmation
(HPLC, NMR, MS)
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Caption: Purification and analysis workflow for VUF8504.

Purification Protocols
Recrystallization:

Dissolve the crude VUF8504 in a minimal amount of hot ethanol or a mixture of

dichloromethane and hexane.

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate

crystal formation.

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under

vacuum.

Column Chromatography:

Stationary Phase: Silica gel (230-400 mesh).

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate).

Prepare a slurry of silica gel in the initial mobile phase composition and pack the column.

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a

small amount of silica gel.

Load the adsorbed sample onto the top of the column.

Elute the column with the mobile phase gradient, collecting fractions.

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the

pure product.

Combine the pure fractions and remove the solvent under reduced pressure.

Characterization Data
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The identity and purity of the synthesized VUF8504 should be confirmed by standard analytical

techniques.

Analysis Expected Results

¹H NMR

Peaks corresponding to the aromatic protons of

the quinazoline, pyridine, and benzamide

moieties, and the methoxy group protons.

Mass Spectrometry
A molecular ion peak corresponding to the

calculated mass of VUF8504.

High-Performance Liquid Chromatography

(HPLC)

A single major peak indicating high purity (e.g.,

>95%).

By following these detailed protocols, researchers can reliably synthesize and purify VUF8504
for use in studies investigating the adenosine A3 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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